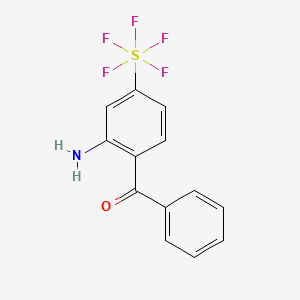![molecular formula C12H17NO2S B1376209 tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate CAS No. 1312117-74-0](/img/structure/B1376209.png)
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate
Vue d'ensemble
Description
Tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiophene, a heterocyclic compound with a sulfur atom in the ring structure. This compound has been studied for its potential use in organic synthesis, as a catalyst, and as a drug target.
Applications De Recherche Scientifique
1. Catalytic Applications
Tert-butyl carbamates, including tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate, have been explored in catalytic applications. For example, the Rhodium‐Catalyzed Enantioselective Addition of Arylboronic Acids to N‐Boc Arylimines involves tert-butyl carbamates (Storgaard & Ellman, 2009). This process demonstrates their utility in complex organic synthesis reactions.
2. Crystallography and Molecular Structure Analysis
Research has delved into the crystal structures of tert-butyl carbamates. For instance, studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have provided insights into the molecular interactions and crystal packing of these compounds, highlighting their structural uniqueness (Baillargeon et al., 2017).
3. Vibrational Frequency Analysis
Tert-butyl N-(thiophen-2yl)carbamate, a closely related compound, has been the subject of vibrational frequency analysis. This type of analysis is critical for understanding the molecular dynamics and properties of organic compounds (Sert et al., 2014).
4. Intermediates in Organic Synthesis
Compounds like tert-butyl N-(thiophen-2-yl)carbamate have been used as intermediates in the synthesis of more complex organic molecules. Their role in these synthetic pathways is crucial for the development of various chemical compounds (Hsu et al., 2013).
Propriétés
IUPAC Name |
tert-butyl N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-8-5-4-6-9(8)16-10/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIQRRYFRWRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130314 | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate | |
CAS RN |
1312117-74-0 | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312117-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
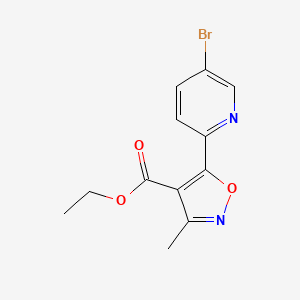
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
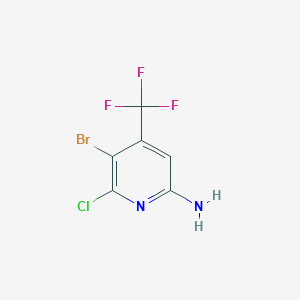
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
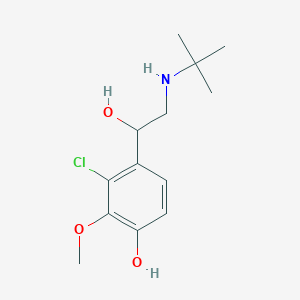
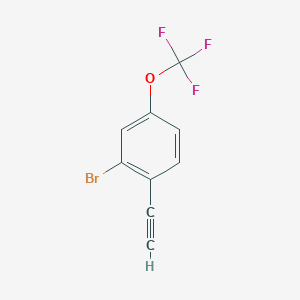
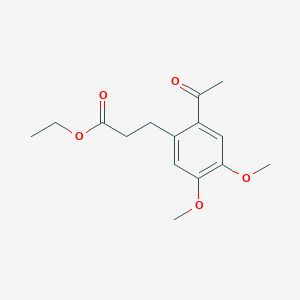
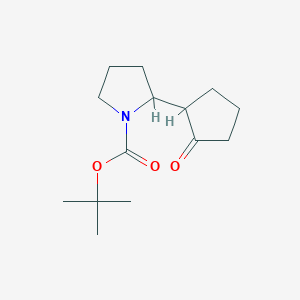
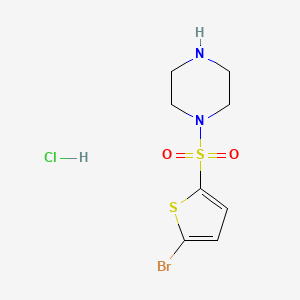
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
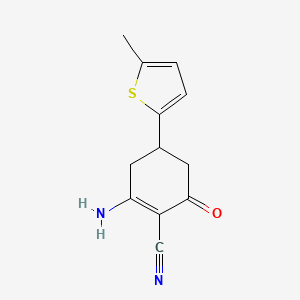
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)
